

Solubility profile of Dihydroresveratrol 3-O-glucoside in common lab solvents

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Compound of Interest

Compound Name: Dihydroresveratrol 3-O-glucoside

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Solubility Profile of Dihydroresveratrol 3-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **Dihydroresveratrol 3-O-glucoside** in common laboratory solvents. Due to the limited availability of precise quantitative solubility data for **Dihydroresveratrol 3-O-glucoside**, this guide presents qualitative information for the target compound and quantitative data for its aglycone, resveratrol, as a practical surrogate for experimental design. Furthermore, detailed experimental protocols for solubility determination and relevant biological signaling pathways are outlined to support further research and development.

Physicochemical Properties

Dihydroresveratrol 3-O-glucoside is a glycosylated form of dihydroresveratrol, a natural polyphenol. The addition of a glucose moiety significantly impacts its physicochemical properties, particularly its polarity and, consequently, its solubility in various solvents.

Property	Value	Source
Molecular Formula	C20H24O8	[1]
Molecular Weight	392.4 g/mol	[1]
Appearance	White to off-white solid	[2]
CAS Number	100432-87-9	[1][3]

Solubility Profile

Qualitative Solubility of Dihydroresveratrol 3-O-glucoside

Qualitative assessments indicate that **Dihydroresveratrol 3-O-glucoside** is soluble in several organic solvents. This general solubility suggests its utility in a range of experimental setting.

Table 1: Qualitative Solubility of **Dihydroresveratrol 3-O-glucoside**

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	Soluble[3]
Acetone	Soluble[3]
Chloroform	Soluble[3]
Dichloromethane	Soluble[3]
Ethyl Acetate	Soluble[3]

Quantitative Solubility of Resveratrol (Aglycone)

Quantitative solubility data for the aglycone, resveratrol, is provided below as an estimation for its glycoside derivative. The presence of the hydrophilic glucose group in **Dihydroresveratrol 3-O-glucoside** is expected to increase its aqueous solubility compared to resveratrol.

Table 2: Quantitative Solubility of Resveratrol

Solvent	Solubility (mg/mL)	Temperature (°C)
Water	0.05[4]	25[4]
Ethanol	50[5]	Not Specified
Methanol	50	Not Specified
Dimethyl Sulfoxide (DMSO)	16[5]	Not Specified
Acetone	50[5]	Not Specified
Polyethylene Glycol 400 (PEG-400)	373.85[4]	25[4]
Phosphate Buffered Saline (PBS), pH 7.2	~0.1[6]	Not Specified

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Materials

- **Dihydroresveratrol 3-O-glucoside** (or resveratrol as a reference)
- Selected solvents (e.g., water, ethanol, DMSO, acetone)
- Orbital shaker with temperature control
- Centrifuge

- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **Dihydroresveratrol 3-O-glucoside** to a series of vials, each containing a known volume of a different solvent.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.^[7] The agitation should be sufficient to keep the solid suspended without creating a vortex.^[7]
 - Equilibrate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.^[8]
- Sample Collection and Preparation:
 - After the equilibration period, stop the shaker and allow the undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Filter the aliquot through a syringe filter to remove any remaining solid particles.
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification:

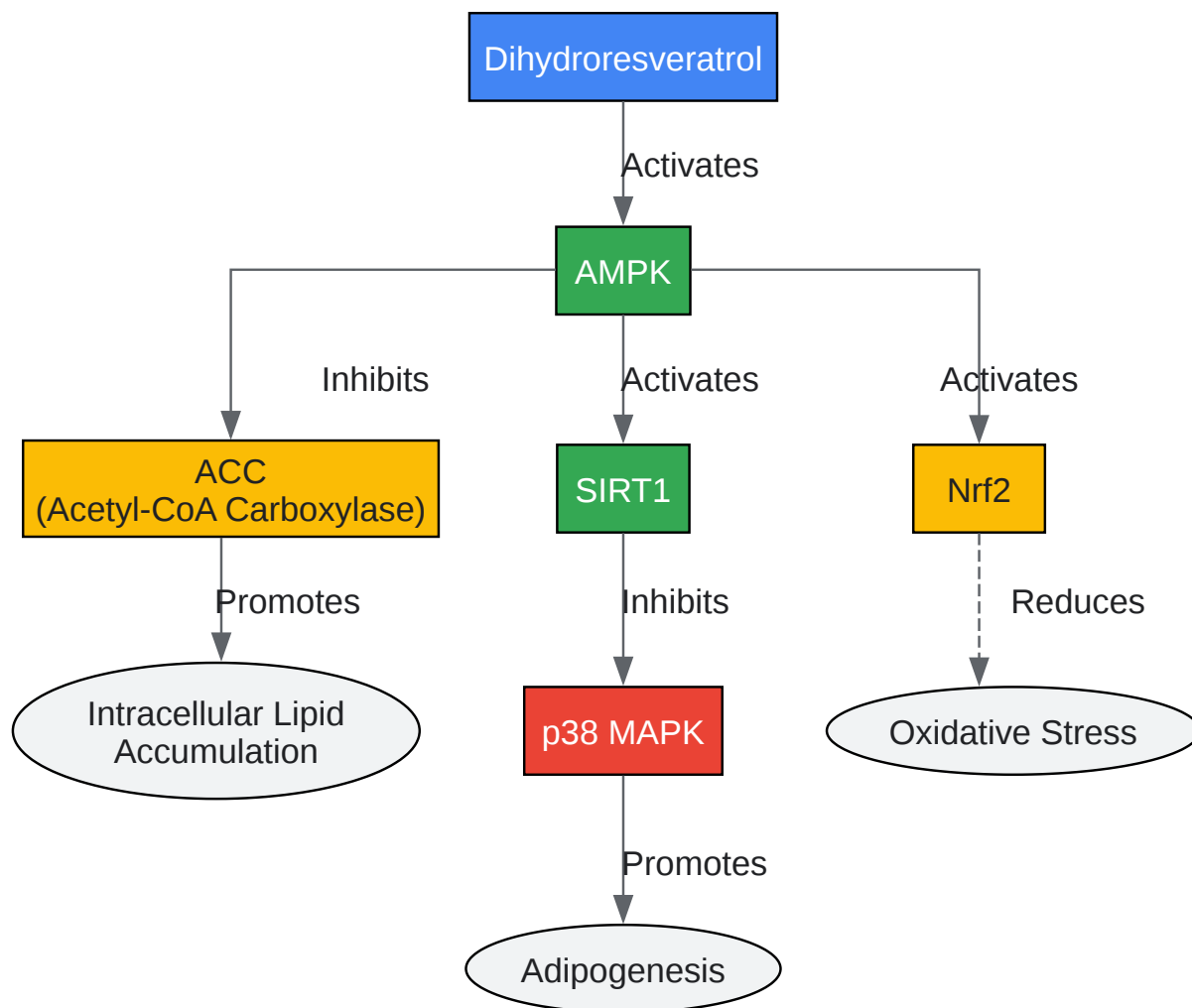
- Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
- Prepare a calibration curve using standard solutions of known concentrations of **Dihydroresveratrol 3-O-glucoside**.
- Determine the concentration of the dissolved compound in the saturated solution by comparing its analytical response to the calibration curve.
- Data Reporting:
 - Express the solubility in mg/mL or molarity (mol/L).

Biological Relevance: Associated Signaling Pathways

Dihydroresveratrol and its parent compound, resveratrol, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, metabolism, and cell survival. Understanding these interactions is crucial for drug development and elucidating the compound's mechanism of action.

AMPK Signaling Pathway

Dihydroresveratrol has been demonstrated to activate the AMP-activated protein kinase (AMPK) signaling pathway.^{[9][10][11]} AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to a variety of beneficial effects, including the inhibition of adipogenesis and the reduction of oxidative stress.^{[9][11]}

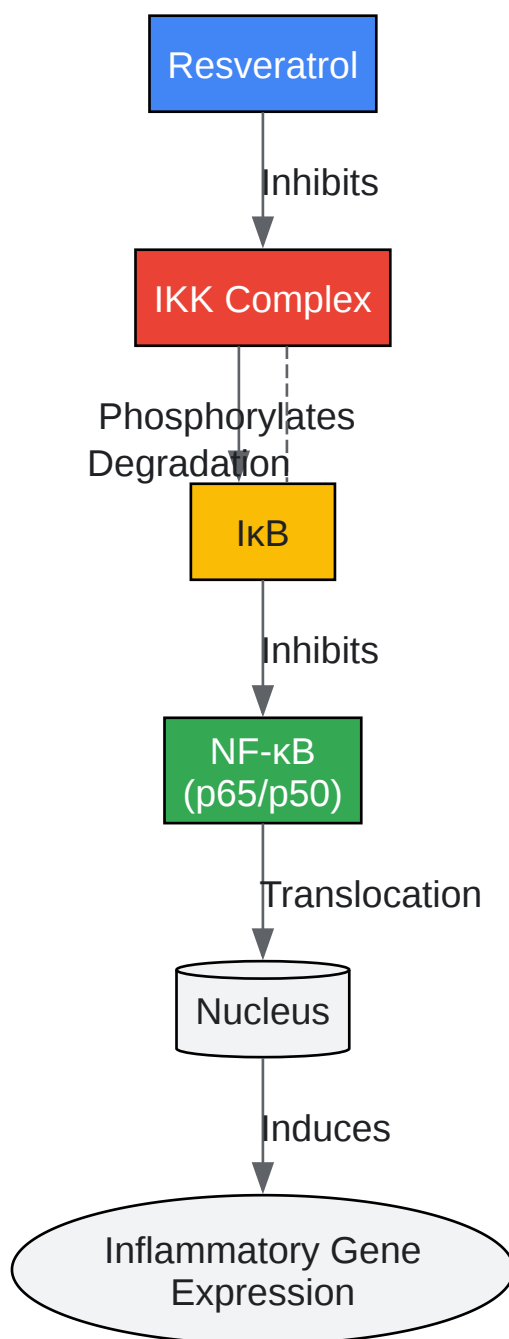


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Caption: Dihydroresveratrol activates the AMPK signaling pathway.

NF-κB Signaling Pathway

Resveratrol, the precursor to dihydroresveratrol, is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13][14][15] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[12] By inhibiting this pathway, resveratrol and its derivatives can exert potent anti-inflammatory effects.[14]



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Caption: Resveratrol inhibits the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility of **Dihydroresveratrol 3-O-glucoside** for researchers and professionals in drug development.

While quantitative data for the specific glycoside is not readily available, the provided information on its qualitative solubility and the quantitative solubility of its aglycone, resveratrol, offers a solid starting point for experimental design. The detailed shake-flask protocol provides a standardized method for obtaining precise solubility data. Furthermore, the elucidation of its involvement in the AMPK and NF-κB signaling pathways highlights its therapeutic potential and provides a basis for further mechanistic studies. It is recommended that researchers determine the quantitative solubility of **Dihydroresveratrol 3-O-glucoside** in their specific experimental systems to ensure accurate and reproducible results.

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